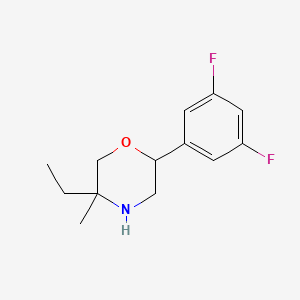
1-(7-Amino-1H-indol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Amino-1H-indol-1-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with the molecular formula C11H14N2O, features an indole ring substituted with an amino group and a propanol side chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-1H-indol-1-yl)propan-2-ol typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 7-nitroindole with a reducing agent to form 7-aminoindole, followed by the addition of a propanol group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-Amino-1H-indol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
1-(7-Amino-1H-indol-1-yl)propan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(7-Amino-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or activate receptors involved in cellular signaling pathways . The amino group and propanol side chain contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(1H-Indol-3-yl)propan-2-ol: Similar structure but lacks the amino group, leading to different biological activities.
7-Aminoindole: Lacks the propanol side chain, affecting its solubility and reactivity.
Indole-3-acetic acid: A plant hormone with a different functional group, leading to distinct biological roles.
Uniqueness: 1-(7-Amino-1H-indol-1-yl)propan-2-ol is unique due to the presence of both the amino group and the propanol side chain, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(7-aminoindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6,8,14H,7,12H2,1H3 |
Clé InChI |
NXSXQOUKHJLTNA-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=CC2=C1C(=CC=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


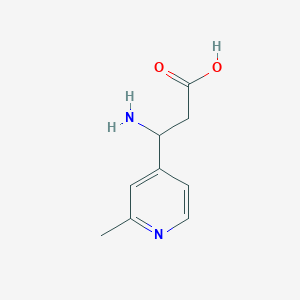

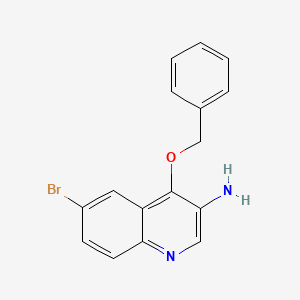


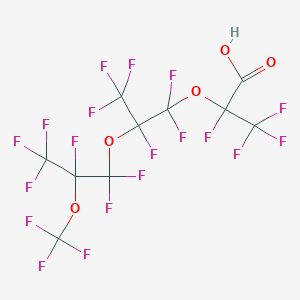





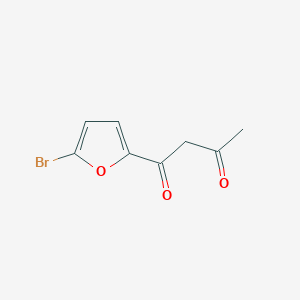
![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
